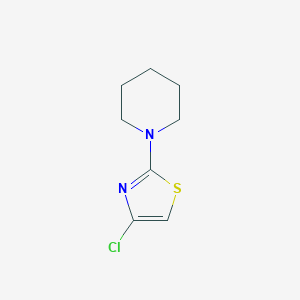

4-Chloro-2-(piperidin-1-YL)thiazole

Description

Contextual Significance of Thiazole (B1198619) Scaffolds in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds. nih.govresearchgate.net Its aromatic nature allows for various chemical modifications, making it a versatile scaffold for drug design. nih.gov Thiazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netmdpi.comglobalresearchonline.net This broad spectrum of activity underscores the enduring importance of the thiazole nucleus in the quest for novel therapeutic agents. nih.govresearchgate.net The presence of the thiazole ring is a key feature in several established drugs, such as the anti-HIV agent Ritonavir and the antibiotic Penicillin. researchgate.netnih.gov

Contributions of Piperidine (B6355638) Moieties to Pharmacophore Design and Biological Activity

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another privileged structure in medicinal chemistry. ontosight.ai Its presence in a molecule can significantly influence its physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profile. ontosight.aiscielo.br Piperidine derivatives are known to exhibit a range of biological effects, including anesthetic activity and potential applications in treating cocaine abuse. scielo.br The incorporation of a piperidine moiety can lead to enhanced binding affinity with biological targets and is a common strategy in the design of new drugs. nih.gov

Structural Framework of Halogenated Thiazole-Piperidine Systems in Contemporary Chemical Biology

The introduction of a halogen atom, in this case, chlorine, to the thiazole-piperidine framework adds another layer of complexity and potential for biological activity. Halogenation is a well-established strategy in medicinal chemistry to modulate a molecule's properties. The presence of a halogen can influence a compound's metabolic stability, membrane permeability, and binding interactions with target proteins. nih.gov Specifically, para-halogen substitution on a phenyl ring attached to a thiazole has been shown to be important for anticonvulsant activity. nih.gov The combination of a halogenated thiazole with a piperidine ring creates a structural motif with potential for diverse biological applications, including the development of agents targeting drug-resistant bacteria and biofilm formation. nih.gov

Overview of Research Trajectory and Academic Contributions Pertaining to 4-Chloro-2-(piperidin-1-YL)thiazole Derivatives

Research into compounds structurally related to this compound has explored their potential in various therapeutic areas. For instance, derivatives incorporating a piperidinyl thiazole core have been investigated as highly potent and slowly reversible inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. nih.gov Docking studies have shown that the piperidine ring can interact favorably within the binding sites of target proteins. nih.gov Synthesis strategies for related thiazole derivatives often involve the Hantzsch thiazole synthesis or multi-component reactions. nih.govyoutube.com While specific research focusing solely on this compound is not extensively documented in readily available literature, the foundational knowledge of its constituent parts provides a strong rationale for its investigation as a potentially bioactive compound. The synthesis and biological evaluation of various substituted thiazole-piperidine hybrids continue to be an active area of research, with studies exploring their anticancer and antimicrobial activities. mdpi.commdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11ClN2S |

|---|---|

Molecular Weight |

202.71 g/mol |

IUPAC Name |

4-chloro-2-piperidin-1-yl-1,3-thiazole |

InChI |

InChI=1S/C8H11ClN2S/c9-7-6-12-8(10-7)11-4-2-1-3-5-11/h6H,1-5H2 |

InChI Key |

UZPNADZDGCKGHV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CS2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 Piperidin 1 Yl Thiazole and Its Analogs

Primary Synthetic Routes for 4-Chloro-2-(piperidin-1-YL)thiazole

The synthesis of this compound is a multi-step process that hinges on the initial formation of the thiazole (B1198619) ring, followed by the introduction and any necessary modifications of the piperidine (B6355638) moiety.

Precursor Chemistry and Reaction Pathways for the Thiazole Ring Formation

The construction of the 2-aminothiazole (B372263) core, a precursor to the target molecule, is often achieved through the Hantzsch thiazole synthesis. derpharmachemica.com This classical method involves the condensation of an α-haloketone with a thiourea (B124793) derivative. derpharmachemica.com For instance, the reaction of an appropriate α-haloketone with a substituted thiourea can yield 2-aminothiazole derivatives in good yields. derpharmachemica.com The versatility of this method allows for the introduction of various substituents on the thiazole ring by selecting appropriately functionalized starting materials. derpharmachemica.com

Another approach involves the cyclocondensation of a compound like 2-bromo-1-(3-trifluoromethyl)phenylethanone with a substituted thiourea. derpharmachemica.com This reaction, typically carried out in ethanol (B145695), proceeds by refluxing the mixture, followed by quenching in ice water to precipitate the 2-aminothiazole product. derpharmachemica.com

The synthesis of the thiazole ring can also be accomplished through the reaction of thioamides with α-chloroxiranes. pharmaguideline.com Furthermore, unsubstituted thiazoles can be prepared by reacting chloroacetaldehyde (B151913) with thioformamide. pharmaguideline.com

Introduction and Functionalization of the Piperidine Moiety

The piperidine ring is a common structural motif in many biologically active compounds. researchgate.net Its introduction into the 2-position of the thiazole ring typically occurs after the formation of the core thiazole structure. The synthesis of piperidine derivatives can be achieved through various routes, including hydrogenation or reduction of pyridine (B92270) precursors, intramolecular cyclization, and multi-component reactions. nih.gov

One common method for attaching the piperidine moiety is through the reaction of a 2-halothiazole with piperidine. For example, a mixture of 4,5-dichloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-pyridazin-3(2H)-one, piperidine, and potassium carbonate in dry DMF can be stirred at 40°C to yield the piperidine-substituted product. nih.gov Similarly, the reaction of 7-amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine with an excess of the appropriate amine, under microwave irradiation, can produce the desired piperidine-containing compound. mdpi.com

Optimization of Reaction Parameters and Yield Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts. For instance, in a one-pot synthesis of N'-aryl-N-cyanoformamidines, using toluene (B28343) as a solvent allows for the removal of ethanol as an azeotrope, driving the reaction to completion and resulting in high yields. researchgate.net

The progress of these reactions is typically monitored using thin-layer chromatography (TLC), and the final products are often purified by column chromatography. derpharmachemica.com

Derivatization and Functionalization Strategies for the this compound Core

The this compound scaffold presents multiple sites for further chemical modification, allowing for the generation of diverse libraries of compounds with potentially unique properties.

Substituent Introduction at the Thiazole Ring C-5 Position

The C-5 position of the thiazole ring is a prime site for introducing various substituents. Electrophilic substitution reactions are common, with the position of substitution being influenced by the substituents already present on the ring. pharmaguideline.com The sulfur atom in the thiazole ring acts as an electron donor, often directing electrophiles to the C-5 position. pharmaguideline.com

For example, 2-aminothiazole derivatives can undergo reactions at the C-5 position. The reaction of 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile has been shown to be influenced by substituents at this position. nih.gov Furthermore, the synthesis of 2-aminothiazole-5-carboxylic acid phenylamide derivatives highlights the importance of the carboxanilide side chain at the C-5 position for certain biological activities. nih.govsemanticscholar.org

Chemical Modifications of the Piperidine Ring System

Functionalization can also be achieved through N-alkylation to enhance properties like lipophilicity. smolecule.com Furthermore, the synthesis of novel piperidinyl thiazole analogues has been explored through a bioisosteric replacement strategy, leading to compounds with potent biological activity. nih.gov

Synthesis of Hybrid Scaffolds Incorporating the this compound Pharmacophore

The creation of hybrid molecules that feature the this compound pharmacophore is a key strategy in the quest for new and more effective therapeutic agents. This approach involves the chemical fusion of the thiazole-piperidine core with other biologically active moieties to generate novel chemical entities with potentially enhanced or synergistic activities.

A primary method for constructing these hybrid structures involves leveraging the reactivity of the chlorine atom at the 4-position of the thiazole ring. This position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of other molecular fragments. For instance, amide derivatives bearing thiazole and benzhydryl groups have been synthesized by reacting 2-chloro-N-(benzhydryl/thiazole-2-yl)acetamides with piperidine derivatives. researchgate.net

Another successful strategy involves building hybrid structures by linking the thiazole-piperidine unit to other heterocyclic systems. This has been demonstrated in the synthesis of novel thiazole derivatives that bear a β-amino acid and various aromatic moieties. mdpi.com The synthesis often begins with the Hantzsch method, combining a thiourea precursor with an appropriate acetophenone (B1666503) to form the core thiazole structure. mdpi.com This is followed by further chemical modifications, such as esterification and hydrazinolysis, to build the final hybrid molecule. mdpi.com

Similarly, new thiazole-clubbed piperazine (B1678402) derivatives have been designed and synthesized as potential multitarget agents. nih.gov These complex molecules are constructed to interact with multiple biological targets, which is a promising strategy in drug discovery. nih.gov The characterization of these novel hybrid compounds is rigorously performed using modern analytical techniques, including IR, NMR, and mass spectrometry, to confirm their chemical structures. mdpi.com

Table 1: Examples of Synthesized Hybrid Scaffolds

Advanced Synthetic Techniques Applied to Thiazole-Piperidine Systems

To address the need for more efficient and sustainable chemical manufacturing, advanced synthetic technologies are being increasingly applied to the synthesis of thiazole-piperidine systems. These methods offer significant advantages over traditional approaches, including faster reaction times, higher yields, and reduced environmental impact.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a valuable tool in organic chemistry for its ability to dramatically accelerate reaction rates. nih.gov This technology has been successfully employed in the synthesis of various thiazole derivatives, including those fused with other heterocyclic rings like pyrimidines. nih.govclockss.org

In one-pot, three-component reactions, microwave irradiation has been used to synthesize thiazolo[3,2-a]pyrimidine derivatives from 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) in excellent yields without the need for a catalyst. clockss.org The reaction times are significantly reduced, often from hours to mere minutes, and the process is considered more environmentally friendly. clockss.org For example, a reaction performed under microwave irradiation at 350 W and 80°C was completed in a short time, yielding the desired product after a simple work-up procedure. clockss.org

Studies comparing conventional heating with microwave-assisted methods for the synthesis of thiazolopyrimidine derivatives have shown that the microwave approach leads to yield increases of 17–23% and a substantial reduction in reaction times. nih.gov This efficiency is a common advantage noted for microwave-assisted organic synthesis. nih.gov The technique has been applied to produce a variety of heterocyclic systems, including thiazolopyrimidines, thiazolodipyrimidines, and thiazolopyrimidothiazolopyrimidines. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Exploration of Environmentally Benign (Green) Synthetic Methodologies

Green chemistry principles are increasingly being integrated into the synthesis of thiazole-containing compounds to minimize environmental impact. researchgate.net These approaches focus on the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions. bepls.com

A significant advancement in this area is the use of water as a solvent, which is a clean, efficient, and catalyst-free medium for multicomponent domino reactions under microwave conditions. researchgate.net This method allows for the synthesis of a wide variety of trisubstituted thiazoles in good to very good yields with short reaction times and no harmful by-products. researchgate.netbepls.com Other green solvents like PEG-400 have also been used effectively. bepls.com

The development of reusable catalysts is another cornerstone of green thiazole synthesis. Silica-supported tungstosilisic acid has been employed as a recoverable and reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, achieving yields between 79% and 90%. mdpi.com Similarly, nano-NiFe2O4 has been utilized as a reusable catalyst in an ethanol:water solvent system for the one-pot synthesis of novel thiazole scaffolds, with reactions proceeding at a mild 75°C. nih.gov

Furthermore, the use of biocatalysts, such as chitosan-based hydrogels, under ultrasonic irradiation represents an innovative and eco-friendly approach. mdpi.comnih.gov These methods offer mild reaction conditions, reduced reaction times, and consistently high yields, with the added benefit that the biocatalyst can be reused multiple times without a significant drop in its catalytic activity. mdpi.comnih.gov

Table 3: Overview of Green Synthetic Methodologies for Thiazoles

Structure Activity Relationship Sar Investigations of 4 Chloro 2 Piperidin 1 Yl Thiazole Derivatives

Systemic Analysis of Halogen (Chlorine) Substitution Effects on Biological Efficacy

The presence and position of halogen substituents, particularly chlorine, on the thiazole (B1198619) ring are pivotal in modulating the biological activity of 4-Chloro-2-(piperidin-1-YL)thiazole derivatives. The chlorine atom at the C-4 position of the thiazole ring significantly influences the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its interaction with biological targets.

In studies of related heterocyclic compounds, the introduction of a chlorine atom has been shown to improve activity. For example, in a series of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids, the chloro group was an integral part of the pharmacophore. mdpi.com Furthermore, the analysis of 2-aminothiazole (B372263) sulfonamide derivatives identified 4-chloro-N-(thiazol-2-yl)benzenesulfonamide as a potent antioxidant, highlighting the positive impact of a chloro substituent. excli.de

The following table summarizes the effect of halogen substitutions on the biological activity of related thiazole derivatives.

| Compound/Derivative Class | Substitution | Observed Effect on Biological Efficacy |

| N-((Substituted) benzylidene)-4-(4-chlorophenyl) thiazole-2-carbohydrazides | 4-chlorophenyl at C4 | Influential for antioxidant activity ijpsr.com |

| 2-Aminothiazole sulfonamides | 4-chlorobenzensulfonyl | Potent antioxidant activity excli.de |

| 2-{2-[3-Chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | Chloro on azetidinone ring | Integral to antibacterial activity mdpi.com |

Mechanistic Influence of Piperidine (B6355638) Ring Configuration and Substitution on Receptor Interactions

The piperidine ring at the C-2 position of the thiazole scaffold is a crucial determinant of biological activity, influencing the molecule's affinity and selectivity for various receptors. The conformation of the piperidine ring and the nature of its substituents can significantly alter the compound's interaction with the binding pocket of a target protein.

Studies on piperidinyl thiazole derivatives as fungicides have demonstrated that modifications to the piperidine ring can have a profound impact on activity. nih.govresearchgate.net For example, the introduction of substituents on the piperidine ring can modulate lipophilicity and steric bulk, thereby affecting cell permeability and target engagement. In a study on thiosemicarbazide (B42300) derivatives containing a piperidine fragment, the presence of the piperidine group was found to significantly influence fungicidal activity. researchgate.net

Furthermore, in research on piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives as adenosine (B11128) A2A receptor inverse agonists, the substitution pattern on the piperidine ring was critical for high affinity. mdpi.com This underscores the importance of the piperidine moiety in establishing specific interactions with receptor targets.

The table below illustrates the influence of the piperidine moiety in related compounds.

| Compound Class | Piperidine Moiety Feature | Impact on Receptor Interaction/Activity |

| Piperidinyl thiazole fungicides | Varied substitutions | Robust control of oomycetes diseases nih.govresearchgate.net |

| Thiosemicarbazide derivatives | Presence of piperidine | Significant influence on fungicidal activity researchgate.net |

| Thiazolo[5,4-d]pyrimidine derivatives | Substituted piperidine | Critical for high affinity to adenosine A2A receptors mdpi.com |

Positional Effects of Substituents at the Thiazole Ring (C-2, C-4, C-5) on Molecular Activity

The biological activity of thiazole derivatives is highly sensitive to the nature and position of substituents on the thiazole ring. In the case of this compound, the substituents at positions C-2, C-4, and C-5 play distinct roles in defining the molecule's pharmacological profile.

C-4 Position: The C-4 position is substituted with a chlorine atom in the title compound. As discussed, this halogen atom significantly impacts the electronic and lipophilic properties of the molecule. In other thiazole derivatives, substitution at C-4 with different aryl groups has been shown to be crucial for activity. For instance, in a series of 2,4-disubstituted thiazoles, the presence of a phenyl group at C-4 with specific substituents like nitro or methoxy (B1213986) groups improved antimicrobial activity. researchgate.net

C-5 Position: The C-5 position of the thiazole ring is unsubstituted in the parent compound. However, introducing substituents at this position can be a valuable strategy for modifying biological activity. For example, in a series of anticancer thiazole derivatives, substitution at the C-5 position was explored to enhance efficacy. mdpi.com The steric and electronic properties of substituents at C-5 can influence the orientation of the molecule in a binding site and its metabolic stability.

The following table summarizes the effects of substituents at different positions of the thiazole ring in various studies.

| Thiazole Ring Position | Substituent Type | Observed Effect on Activity | Reference |

| C-2 | Various amines/amides | Modulates a wide range of biological activities | globalresearchonline.net |

| C-4 | Substituted phenyl groups | Crucial for antimicrobial activity | researchgate.net |

| C-5 | Arylidenethiazolidin-4-one | Modulates anticancer activity | nih.gov |

Conformational Analysis and Stereochemical Contributions to Biological Potency

The three-dimensional structure, including the conformation and stereochemistry of this compound derivatives, is a critical factor in determining their biological potency. The relative orientation of the thiazole, piperidine, and any other substituents can significantly affect how the molecule interacts with its biological target.

While specific stereochemical studies on this compound were not found, research on other chiral thiazole derivatives has highlighted the importance of stereochemistry. For example, in studies of chiral CCR2 antagonists with an α-aminothiazole structure, the stereochemistry was crucial for activity. nih.gov Similarly, the fungicidal activity of the chiral piperidine thiazole isooxazoline fungicide, oxathiapiprolin, is enantioselective, with one enantiomer being significantly more active. researchgate.net This demonstrates that stereoisomers can have vastly different biological activities due to their differential interactions with chiral biological macromolecules like receptors and enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. imist.ma For this compound derivatives, QSAR models can be developed to predict their efficacy and guide the design of new, more potent analogues.

QSAR studies on various thiazole derivatives have identified key molecular descriptors that are important for their biological activity. These descriptors can be topological, electronic, geometric, or physicochemical in nature. researchgate.net For example, a QSAR study on 2,4-disubstituted thiazoles as antimicrobial agents found that the molecular connectivity index and Kier's shape index were key parameters for activity. researchgate.net Another QSAR study on thiazole derivatives with antioxidant activity revealed the importance of hydrophobicity, electrostatic, and steric effects. ijpsr.com

To develop a QSAR model for this compound derivatives, a dataset of compounds with varying substituents and their corresponding measured biological activities would be required. From the structures of these compounds, a wide range of molecular descriptors would be calculated. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or artificial neural networks (ANN) would then be used to build a mathematical model that relates the descriptors to the activity. imist.maresearchgate.net

The resulting QSAR model can be used to predict the activity of newly designed compounds before their synthesis, thus saving time and resources. The model can also provide insights into the structural features that are most important for the desired biological effect.

The table below lists some common descriptors used in QSAR studies of thiazole derivatives.

| Descriptor Type | Example Descriptors | Relevance to Activity |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons in interactions. researchgate.net |

| Physicochemical | LogP (Octanol-water partition coefficient) | Represents the hydrophobicity of the molecule, affecting its membrane permeability. researchgate.net |

| Steric/Topological | MR (Molar Refractivity), Kier's Shape Index | Relates to the size and shape of the molecule, influencing its fit in a binding site. researchgate.netresearchgate.net |

Mechanistic Elucidation of Biological Activities Exhibited by 4 Chloro 2 Piperidin 1 Yl Thiazole Derivatives

Enzyme Inhibition Studies

The ability of 4-Chloro-2-(piperidin-1-YL)thiazole derivatives to modulate the activity of various enzymes is a key aspect of their pharmacological profile. This section examines the mechanistic details of their inhibitory actions on several clinically relevant enzymes.

Investigation of Aldose Reductase Inhibition Mechanisms

While direct studies on this compound are limited, research on other thiazole (B1198619) derivatives provides insights into potential mechanisms of aldose reductase (AR) inhibition. AR is a key enzyme in the polyol pathway, which is implicated in diabetic complications. The inhibition of AR by thiazole-containing compounds often involves interactions with the enzyme's active site. For instance, studies on pyrazolyl-thiazole derivatives have shown that these molecules can effectively inhibit AR, with some compounds exhibiting Ki values in the low micromolar range. Molecular docking studies of these derivatives suggest that the thiazole moiety can form crucial interactions within the active site of the enzyme.

Exploration of Cholinesterase Enzyme Modulation Pathways

| Compound Type | Target Enzyme | IC50 (µM) | Reference |

| Thiazole-piperazine hybrid | Acetylcholinesterase (AChE) | 0.011 | acs.org |

| Benzothiazole (B30560)–piperazine (B1678402) hybrid | Acetylcholinesterase (AChE) | 2.31 | nih.gov |

| Piperidinone derivative | Acetylcholinesterase (AChE) | 12.55 | nih.gov |

This table presents data for structurally related thiazole derivatives, not the specific subject compound.

Molecular Mechanisms of PI3K/mTOR Pathway Interventions

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Thiazole derivatives have been developed as dual inhibitors of PI3K and mTOR. nih.govnih.gov The mechanism of these inhibitors involves binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation of their downstream targets. nih.govnih.gov Although direct evidence for this compound is lacking, the thiazole core is a recognized scaffold for designing such inhibitors. The piperidine (B6355638) moiety could potentially enhance binding affinity and selectivity.

Characterization of α-Amylase Inhibition

Inhibitors of α-amylase, an enzyme that breaks down complex carbohydrates into simple sugars, are of interest for the management of type 2 diabetes. While there is no specific research on the α-amylase inhibitory activity of this compound, studies on other heterocyclic compounds, including thiazole derivatives, have shown promise. For instance, some thiazolidinone-based indole (B1671886) derivatives have demonstrated potent α-amylase inhibitory activity, with IC50 values in the low micromolar range. The inhibitory mechanism likely involves the heterocyclic core interacting with key amino acid residues in the active site of the α-amylase enzyme.

Receptor Ligand Interaction Profiling

The interaction of this compound derivatives with various cell surface receptors is another important area of their biological activity. This section focuses on their interactions with adenosine (B11128) receptors.

Binding Affinity and Agonist/Antagonist Activity at Adenosine Receptors

Adenosine receptors, which are G protein-coupled receptors, play crucial roles in various physiological processes and are attractive drug targets. While direct binding data for this compound is not available, research on other substituted thiazole derivatives has shown their potential as adenosine receptor antagonists. For example, a study on 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives identified them as having a high affinity and selectivity for the adenosine A1 receptor. hud.ac.uk In another study, piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives were developed as potent and selective inverse agonists of the human A2A adenosine receptor, with some compounds exhibiting Ki values in the nanomolar range. mdpi.com The piperidine ring in these derivatives was found to be a key structural feature for high-affinity binding. This suggests that the 2-(piperidin-1-yl)thiazole scaffold could be a valuable starting point for the development of novel adenosine receptor ligands.

| Compound Type | Receptor Subtype | Ki (nM) | Activity | Reference |

| Piperidine-containing thiazolo[5,4-d]pyrimidine | Adenosine A2A | 594 | Inverse Agonist | mdpi.com |

| Piperazine-containing thiazolo[5,4-d]pyrimidine | Adenosine A2A | 58 | Inverse Agonist | mdpi.com |

This table presents data for structurally related thiazole derivatives, not the specific subject compound.

Characterization of Interactions with Other Protein Targets

For instance, certain benzothiazole-thiadiazole hybrids have been identified as potent inhibitors of both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and BRAF kinase. mdpi.com BRAF is a key protein in the MAP kinase/ERK signaling pathway, which regulates cell division and differentiation. One potent compound, a benzothiazole derivative bearing a 1,3,4-thiadiazole (B1197879) moiety, demonstrated significant inhibition of BRAF with an IC₅₀ value of 0.194 µM. mdpi.com

Furthermore, other studies have revealed that fluorinated thiadiazole derivatives can inhibit the activity of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov This inhibition of the ERK pathway provides another mechanism through which these compounds can exert anti-proliferative effects.

Table 1: Inhibition of Protein Kinase Targets by Thiazole/Thiadiazole Derivatives

| Compound Class | Target Protein | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzothiazole-1,3,4-Thiadiazole Hybrid (Compound 4f) | BRAF Kinase | 0.194 µM | mdpi.com |

| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (Compound 24) | Kinase 1/2 (ERK1/2) | Inhibition demonstrated via Western blot | nih.gov |

Anti-Proliferative Mechanisms in Cancer Cell Lines

Derivatives of the thiazole and thiadiazole scaffold have demonstrated significant anti-proliferative activity against various cancer cell lines through multiple mechanisms, including the disruption of the cell cycle, induction of programmed cell death, and inhibition of tumor-supporting processes like angiogenesis.

A key mechanism for the anticancer activity of these compounds is their ability to interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints. For example, studies on 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole have shown that it induces changes in cell cycle progression, particularly affecting the transition from the G1 to the S phase in lung carcinoma cells. nih.gov Similarly, related thiazolidin-4-one derivatives have been noted for their capacity to induce cell cycle arrest, a common strategy in cancer therapeutics to halt the uncontrolled division of malignant cells. nih.gov

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Thiazole derivatives have been shown to effectively trigger this process in cancer cells. Research on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide (B32628) derivatives confirmed their ability to induce apoptosis, as evidenced by the activation of caspase 3 and the reduction of the Mitochondrial Membrane Potential (MMP). ijcce.ac.ir The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, and certain 2-thioxo-4-thiazolidinone analogues have been identified as inhibitors of the anti-apoptotic Bcl-2 protein, thereby promoting cell death. nih.gov Other 1,3,4-thiadiazole derivatives have also been confirmed to induce apoptosis in both in vitro and in vivo models. nih.gov

Table 2: Pro-Apoptotic Activity of Thiazole Derivatives

| Compound Class | Mechanism | Observed Effect | Reference |

|---|---|---|---|

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamides | Caspase 3 Activation & MMP Reduction | Induction of apoptosis in cancer cell lines | ijcce.ac.ir |

| 2-thioxo-4-thiazolidinone analogues | Bcl-2 Inhibition | Inhibition of anti-apoptotic protein | nih.gov |

| Thiadiazole derivative (NSC745885) | General Apoptosis Induction | Observed in oral cancer cell lines and in vivo models | nih.gov |

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Thiazole derivatives have emerged as potent inhibitors of this process. nih.gov A central target in anti-angiogenic therapy is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Newly synthesized thiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2, with one compound showing an IC₅₀ value of 0.15 µM. mdpi.com A patent has been filed for piperidinyl-thiazole carboxylic acid derivatives specifically for their use as angiogenesis inhibitors. google.com

The anti-angiogenic properties of these compounds have been confirmed in various models. A series of pyridinyl-thiazolyl carboxamides were shown to suppress the colony formation and migration of human umbilical vein endothelial cells (HUVECs). nih.gov One optimized compound from this series also inhibited VEGF-induced angiogenesis in an aortic ring spreading model and the chick embryo chorioallantoic membrane (CAM) model. nih.gov Similarly, a 4-chloro phenyl carbothioamide indole derivative was found to significantly inhibit the angiogenesis process in an in-vivo CAM assay. iraqijms.net

Table 3: Anti-Angiogenic Activity of Thiazole Derivatives

| Compound/Derivative Class | Target/Model | Key Finding | Reference |

|---|---|---|---|

| Thiazole derivative (Compound 4c) | VEGFR-2 | IC₅₀ = 0.15 µM | mdpi.com |

| Benzothiazole-1,3,4-Thiadiazole Hybrid (Compound 4f) | VEGFR-2 | IC₅₀ = 0.071 µM | mdpi.com |

| Pyridinyl-thiazolyl carboxamides (Compound 3k) | HUVEC migration, Aortic ring, CAM model | Potent inhibition of angiogenesis | nih.gov |

| 4-chloro phenyl carbothioamide indole derivative | CAM model | Significant inhibition of blood vessel growth | iraqijms.net |

Antimicrobial Action Mechanisms

In the fight against bacterial resistance, thiazole derivatives represent a promising class of compounds targeting essential bacterial enzymes that are distinct from their human counterparts.

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, making it an attractive target for antibacterial drugs. brc.hunih.gov This enzyme is composed of two subunits, GyrA and GyrB. The GyrB subunit contains the ATPase active site, which is the target for a novel class of inhibitors. brc.hu

Building on an initial discovery, a series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors were designed and optimized. brc.hu These compounds act as ATP-competitive inhibitors of the DNA gyrase B subunit. The optimized analogs show improved, nanomolar-range inhibition of DNA gyrase from both Staphylococcus aureus and Escherichia coli. brc.hu This targeted inhibition of the enzyme's ATPase function leads to a loss of cell viability and ultimately bacterial cell death. brc.hu

Table 4: Inhibition of Bacterial DNA Gyrase by Thiazole Derivatives

| Compound Class | Target Enzyme | Mechanism | Potency | Reference |

|---|---|---|---|---|

| 4,5,6,7-tetrahydrobenzo[d]thiazoles | DNA Gyrase B (from S. aureus and E. coli) | ATP-competitive inhibition | IC₅₀ values in the nanomolar range | brc.hu |

Disruption of Bacterial Cell Wall/Membrane Integrity

While direct studies on the disruption of bacterial cell walls or membranes by this compound derivatives are not extensively documented, research on related thiazole-containing compounds suggests potential mechanisms of action that may not directly involve cell envelope lysis.

Some thiazole derivatives have been found to exert their antibacterial effects by targeting intracellular processes. For instance, certain thiazole compounds have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, recombination, and repair in bacteria. Their inhibition leads to a disruption of DNA synthesis, ultimately causing bacterial cell death. nih.gov A study on a related compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), demonstrated its uptake into Staphylococcus species, leading to the hollowing out of the bacterial cytoplasm without apparent disintegration of the cell membrane. nih.gov The primary mechanism of action for PNT was proposed to be the inhibition of DNA gyrase. nih.gov

This evidence suggests that while some thiazole derivatives may interact with the cell envelope, a more likely primary mechanism for their antibacterial activity could be the inhibition of essential intracellular enzymes, leading to a cascade of events that compromise bacterial viability, rather than direct physical disruption of the cell wall or membrane.

Table 1: Proposed Antibacterial Mechanisms of Thiazole Derivatives

| Mechanism | Target Enzyme(s) | Consequence |

| Inhibition of DNA Synthesis | DNA Gyrase, Topoisomerase IV | Disruption of DNA replication and repair, leading to cell death. |

| Intracellular Disruption | DNA Gyrase | Disruption of cytoplasm and inhibition of essential cellular processes. |

Inhibition of Fungal Growth Pathways

The antifungal activity of thiazole derivatives is a well-established area of research. Studies on various thiazole-containing molecules point towards multiple potential mechanisms by which they inhibit fungal growth.

One proposed mechanism involves the disruption of the fungal cell membrane's integrity. Research on certain thiazole derivatives has indicated very strong antifungal effects against Candida albicans, with a suggested mode of action related to interference with the fungal cell wall structure and/or the cell membrane. nih.gov Another study on a chloro-substituted amide compound proposed that its antifungal activity stems from its ability to bind to ergosterol, a vital component of the fungal plasma membrane. scielo.br This binding would disrupt membrane fluidity and function, leading to cell lysis.

Furthermore, some thiazole derivatives may also inhibit critical enzymatic pathways necessary for fungal survival. For example, the inhibition of thymidylate synthase, an enzyme involved in DNA synthesis, has been suggested as a possible mechanism of action for some antifungal compounds. scielo.br

Table 2: Proposed Antifungal Mechanisms of Thiazole Derivatives

| Mechanism | Target | Consequence |

| Cell Membrane Disruption | Ergosterol | Altered membrane fluidity and integrity, leading to cell death. |

| Cell Wall Interference | Cell Wall Structure | Compromised structural integrity of the fungal cell. |

| Enzyme Inhibition | Thymidylate Synthase | Inhibition of DNA synthesis. |

Proposed Mechanisms of Antiviral Activity

The antiviral potential of thiazole derivatives has been explored against various viruses. While specific mechanistic data for this compound is limited, studies on structurally related compounds offer insights into possible modes of action.

One investigation into a 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione derivative revealed significant in vitro activity against human cytomegalovirus (HCMV). nih.gov Notably, this compound demonstrated potent activity against strains of HCMV that were resistant to the commonly used antiviral drug ganciclovir, except for a strain with a mutation in the UL97 (phosphotransferase) gene. nih.gov This suggests that the antiviral mechanism may involve viral phosphotransferase, an enzyme critical for the activation of certain antiviral nucleoside analogs.

Other research on different heterocyclic compounds has shown that they can inhibit viral replication by blocking the translation of subgenomic viral RNA and the synthesis of structural proteins. This mode of action effectively halts the production of new viral particles. While not directly demonstrated for this compound, it represents a plausible antiviral strategy for this class of compounds.

Modulatory Effects on Inflammatory Response Pathways

A significant body of research points to the anti-inflammatory properties of thiazole derivatives, primarily through the modulation of key enzymatic pathways involved in the inflammatory cascade.

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Several studies have demonstrated that various thiazole derivatives act as potent inhibitors of COX-1, COX-2, and 5-LOX enzymes. frontiersin.orgresearchgate.netnih.govnih.gov The inhibition of COX-2, an inducible enzyme that is upregulated during inflammation, is a particularly important target for anti-inflammatory drugs. frontiersin.org By blocking these enzymes, thiazole derivatives can effectively reduce the synthesis of inflammatory molecules, thereby mitigating the inflammatory response. nih.gov

Molecular docking studies have further supported these findings, indicating that thiazole derivatives can effectively bind to the active sites of COX and LOX enzymes, thus inhibiting their activity. frontiersin.orgresearchgate.net This dual inhibition of both COX and LOX pathways is considered a promising strategy for developing safer and more effective anti-inflammatory agents. nih.gov

Table 3: Anti-inflammatory Activity of Thiazole Derivatives via Enzyme Inhibition

| Target Enzyme | Biological Pathway | Effect of Inhibition |

| Cyclooxygenase-1 (COX-1) | Prostaglandin (B15479496) Synthesis | Reduction of baseline prostaglandin levels. |

| Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis (Inflammation) | Reduction of inflammation-induced prostaglandin production. |

| 5-Lipoxygenase (5-LOX) | Leukotriene Synthesis | Reduction of pro-inflammatory leukotriene production. |

Investigations into Antiglycation and Metabolic Regulation Activities

Recent research has begun to explore the potential of thiazole-related compounds in the context of metabolic disorders, particularly in the inhibition of advanced glycation end products (AGEs). AGEs are formed through a non-enzymatic reaction between sugars and proteins and are implicated in the pathogenesis of various chronic diseases, including diabetes and its complications.

A study on a series of 4-thiazolidinone (B1220212) derivatives, which share a structural relationship with thiazoles, demonstrated their potential as inhibitors of AGEs formation. nih.gov One of the tested compounds showed potent inhibition of the initial, intermediary, and final stages of glycation reactions. nih.gov This suggests that the thiazole scaffold could be a valuable starting point for the design of novel antiglycation agents.

While direct evidence for the antiglycation activity of this compound is not yet available, the findings from related structures are encouraging. The ability to mitigate the formation of AGEs could have significant implications for the management of diabetic complications and other chronic inflammatory conditions. Further investigation into the metabolic regulation activities of this compound derivatives is warranted to fully understand their therapeutic potential in this area.

Computational and Theoretical Chemistry Applications to 4 Chloro 2 Piperidin 1 Yl Thiazole Systems

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a cornerstone of computational drug design, enabling the prediction of the preferred orientation of a ligand when bound to a target receptor. This technique is invaluable for understanding the binding modes of thiazole (B1198619) derivatives, which are known to interact with a variety of biological targets. For 4-Chloro-2-(piperidin-1-YL)thiazole, docking simulations can predict its binding affinity and interaction patterns with various enzymes or receptors, providing insights into its potential therapeutic applications.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous structures provides a framework for its potential interactions. For instance, studies on thiazole derivatives have revealed their ability to act as inhibitors for targets such as DNA gyrase and various kinases. nih.gov In one such study, novel thiazole derivatives incorporating a pyridine (B92270) moiety were synthesized and their potential as DNA gyrase inhibitors was explored through molecular docking. The results indicated that these compounds could effectively bind to the active site of the enzyme, with some derivatives exhibiting strong hydrogen bonding with key residues like Asn46. nih.gov

Similarly, docking studies of other heterocyclic compounds containing thiazole have demonstrated their potential as anticancer agents by targeting proteins like Rho6. mdpi.comresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and π-stacking, that contribute to the stability of the ligand-protein complex. researchgate.net For this compound, the thiazole ring could engage in noncovalent interactions, including sulfur bonding, with the target protein. nih.gov The piperidine (B6355638) ring, on the other hand, can adopt various conformations to fit into hydrophobic pockets of the binding site.

To illustrate the potential of such analyses, the following table summarizes docking results for a series of thiazole derivatives against a hypothetical protein target.

| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | -9.2 | Asn46, Asp73, Arg136 |

| Derivative B | -8.8 | Asn46, Gly77 |

| Derivative C | -8.5 | Asp73, Pro79 |

| Derivative D | -7.9 | Asn46, Ile90 |

This table is a hypothetical representation based on findings for analogous thiazole derivatives. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic properties of molecules like this compound. DFT can be used to determine a molecule's geometry, electron distribution, and orbital energies, which are fundamental to its reactivity and interaction with biological targets.

For thiazole-containing compounds, DFT studies have been employed to analyze their conformational preferences and electronic structures. A study on thiazole-5-carboxylic acid, for example, used DFT to identify multiple stable conformers and calculate their relative energies. indexcopernicus.com Such analyses are crucial for understanding which conformation of this compound is most likely to be biologically active.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) can be mapped to identify electron-rich and electron-poor regions, which are potential sites for electrophilic and nucleophilic attacks, respectively. This information is vital for predicting how the molecule might interact with its biological target. For instance, in a study of piperidin-4-one furoic hydrazone derivatives, DFT calculations were used to scrutinize the HOMO-LUMO energy gap and MEP to understand the reactive sites of the molecules. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The pharmacokinetic profile of a drug candidate, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. In silico ADME prediction models have become an indispensable tool in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic properties.

For this compound, various computational models can predict properties such as oral bioavailability, blood-brain barrier (BBB) permeability, and potential for metabolism by cytochrome P450 enzymes. Studies on similar heterocyclic compounds have demonstrated the utility of these predictions. For example, in silico ADME analysis of thiazole Schiff base derivatives showed that the compounds generally exhibited good oral bioavailability. nih.gov Similarly, ADME predictions for 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives indicated that most of the compounds had absorption percentages over 70% and complied with Lipinski's rule of five, suggesting good drug-likeness. nih.gov

A hypothetical ADME prediction for this compound and related analogs is presented below.

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted Oral Bioavailability (%) |

| This compound | 216.7 | 2.8 | 0 | 2 | 85 |

| Analog 1 | 250.3 | 3.1 | 1 | 3 | 80 |

| Analog 2 | 198.6 | 2.5 | 0 | 2 | 90 |

This table is a hypothetical representation and values are not from direct experimental measurement of this compound.

Ligand-Based and Structure-Based Drug Design Methodologies for Optimization

Both ligand-based and structure-based drug design methodologies can be applied to optimize the therapeutic potential of this compound.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active compounds, a pharmacophore model can be developed, which defines the essential structural features required for activity. This model can then be used to design new, more potent analogs of this compound. For instance, a study on thiazole–chalcone hybrids utilized quantitative structure–activity relationship (QSAR) models to predict novel series of compounds and evaluate their bioactivities. nih.gov

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is available. Molecular docking, as discussed earlier, is a key component of this approach. By visualizing the binding of this compound to its target, medicinal chemists can make rational modifications to the molecule to enhance its binding affinity and selectivity. For example, the piperidine scaffold has been used as a P2-ligand in the structure-based design of HIV-1 protease inhibitors, where it was introduced to promote hydrogen bonding and van der Waals interactions with the active site. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of a ligand and its target over time. This method is crucial for assessing the stability of a ligand-protein complex and understanding the dynamics of their interaction.

For this compound, MD simulations can be used to explore the conformational landscape of the piperidine ring and the flexibility of the thiazole core. A study on the conformational analysis of 2-substituted piperazines revealed a preference for the axial conformation, which was crucial for their binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov Understanding the preferred conformation of the piperidine ring in this compound is essential for designing analogs with improved binding.

Furthermore, MD simulations of the ligand-protein complex can reveal the stability of the binding pose predicted by molecular docking. By simulating the system over nanoseconds, researchers can observe whether the key interactions are maintained and identify any conformational rearrangements that might occur. In a study of hybrid chalcone–thiazole derivatives, MD simulations confirmed the stable binding of a lead compound to DNA gyrase B, with analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) supporting the docking results. nih.gov

Advanced Research Perspectives and Future Directions for 4 Chloro 2 Piperidin 1 Yl Thiazole

Design and Synthesis of Next-Generation 4-Chloro-2-(piperidin-1-YL)thiazole Analogs with Enhanced Specificity

The design of next-generation analogs of this compound is centered on enhancing target specificity and potency. Synthetic strategies are being developed to introduce a wide range of functional groups at various positions on both the thiazole (B1198619) and piperidine (B6355638) rings. These modifications aim to optimize the compound's interaction with its biological target, thereby increasing efficacy and reducing off-target effects.

Key synthetic approaches include multicomponent reactions, which allow for the efficient construction of diverse compound libraries. nih.gov For instance, variations of the Hantzsch thiazole synthesis can be employed to introduce different substituents at the 4- and 5-positions of the thiazole ring. nih.gov Furthermore, functionalization of the piperidine ring through methods like N-arylation or the introduction of chiral centers can lead to analogs with improved pharmacokinetic and pharmacodynamic profiles. researchgate.net

| Synthetic Strategy | Description | Potential Outcome |

| Hantzsch Thiazole Synthesis | A classic method for synthesizing thiazole rings from α-haloketones and thioamides. It allows for the introduction of various substituents on the thiazole core. | Creation of a diverse library of thiazole analogs with modified electronic and steric properties. |

| Multicomponent Reactions | Convergent chemical reactions in which three or more starting materials react to form a single product, incorporating substantial parts of all the initial molecules. | Rapid and efficient generation of structurally complex and diverse piperidine-thiazole hybrids. nih.gov |

| Piperidine Ring Functionalization | Chemical modifications of the piperidine moiety, such as N-alkylation, N-arylation, or the introduction of substituents on the carbon framework. | Improved binding affinity, selectivity, and pharmacokinetic properties of the final compounds. researchgate.net |

| Asymmetric Synthesis | The synthesis of a chiral compound in an optically active form. | Development of enantiomerically pure analogs, which may exhibit different biological activities and reduced side effects. rsc.org |

Identification and Validation of Novel Biological Targets

While the biological activities of thiazole and piperidine derivatives are well-documented, the specific molecular targets of many this compound analogs remain to be fully elucidated. researchgate.netccspublishing.org.cn Future research will focus on identifying and validating novel biological targets for these compounds. This will involve a combination of computational and experimental approaches, including molecular docking, in vitro screening against a panel of enzymes and receptors, and target-based assays.

Potential biological targets for this class of compounds include protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. researchgate.net The validation of these targets will be crucial for understanding the mechanism of action of these compounds and for guiding the design of more selective and potent inhibitors.

| Potential Target Class | Examples | Relevance |

| Protein Kinases | EGFR, VEGFR-2, c-Met | Implicated in cancer cell proliferation, angiogenesis, and metastasis. nih.gov |

| Enzymes | Carbonic Anhydrases, Glutaminase 1 | Involved in various physiological processes, including pH regulation and cellular metabolism. researchgate.netnih.gov |

| G-Protein Coupled Receptors (GPCRs) | Dopamine receptors, Serotonin receptors | Play a crucial role in neurotransmission and are targets for drugs treating neurological and psychiatric disorders. |

| Microtubules | Tubulin | Essential for cell division and a validated target for anticancer drugs. researchgate.net |

Development of Advanced Delivery Systems and Formulation Strategies

To enhance the therapeutic efficacy of this compound and its analogs, the development of advanced delivery systems and formulation strategies is essential. These strategies aim to improve the solubility, stability, and bioavailability of the compounds, as well as to enable targeted delivery to specific tissues or cells.

Nanotechnology-based delivery systems, such as liposomes, nanoparticles, and micelles, offer promising avenues for encapsulating these compounds, protecting them from degradation, and facilitating their transport across biological barriers. acs.org Furthermore, the development of targeted drug delivery systems, for example by conjugating the compounds to antibodies or ligands that recognize specific cell surface receptors, could significantly enhance their therapeutic index.

Integration of Artificial Intelligence and Machine Learning in Thiazole-Piperidine Research for De Novo Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, including the research on thiazole-piperidine derivatives. nih.govnih.gov These computational tools can be used to analyze large datasets of chemical structures and biological activities to identify novel structure-activity relationships (SAR). researchgate.net

De novo drug design, powered by generative AI models, can propose novel molecular structures with desired pharmacological properties. frontiersin.orgresearchgate.netnih.gov This approach can significantly accelerate the design-synthesis-testing cycle, leading to the rapid identification of promising drug candidates. premierscience.com AI and ML algorithms can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, helping to prioritize the most promising candidates for synthesis and experimental evaluation. ed.ac.uk

| AI/ML Application | Description | Impact on Research |

| Quantitative Structure-Activity Relationship (QSAR) | The use of statistical methods to correlate the chemical structure of compounds with their biological activity. | Identification of key structural features responsible for the desired pharmacological effect. researchgate.net |

| De Novo Drug Design | The computational generation of novel molecular structures with desired properties. | Accelerated discovery of novel and potent thiazole-piperidine analogs. frontiersin.orgresearchgate.net |

| ADMET Prediction | The use of computational models to predict the pharmacokinetic and toxicological properties of compounds. | Early identification of compounds with unfavorable properties, reducing late-stage attrition. ed.ac.uk |

| Virtual Screening | The computational screening of large compound libraries to identify potential hits for a specific biological target. | Efficient identification of potential lead compounds from vast chemical spaces. nih.gov |

Exploration of Synergistic Effects with Other Bioactive Compounds

The investigation of synergistic effects between this compound analogs and other bioactive compounds represents a promising strategy for enhancing therapeutic outcomes. Combination therapies can lead to improved efficacy, reduced drug resistance, and lower doses of individual drugs, thereby minimizing side effects.

For example, in the context of cancer therapy, combining a thiazole-piperidine derivative that targets a specific signaling pathway with a conventional chemotherapeutic agent could result in a more potent antitumor effect. nih.gov Similarly, in the treatment of infectious diseases, combining an antimicrobial thiazole-piperidine compound with an existing antibiotic could help to overcome resistance mechanisms. The systematic exploration of such synergistic combinations will be a key area of future research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-2-(piperidin-1-YL)thiazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, a mixture of 4,5-dichloro-2-substituted pyridazinone, piperidine, and potassium carbonate in dry DMF is stirred at 40°C for 8 hours, yielding ~73% after recrystallization . Optimization involves adjusting solvent polarity (e.g., DMF vs. acetonitrile), stoichiometric ratios (excess piperidine for complete substitution), and temperature control to minimize side reactions. Purity is confirmed via melting point analysis and HPLC .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituents (e.g., piperidinyl protons at δ 1.5–2.5 ppm and thiazole C-Cl at ~150 ppm) .

- IR : Stretching vibrations for C-Cl (750 cm) and C-N (1250 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 256.08) .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular packing and hydrogen-bonding interactions in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (Bruker APEXII CCD) with MoKα radiation (λ = 0.71073 Å) reveals planar thiazole and piperidinyl rings (r.m.s. deviation = 0.008 Å). Intermolecular C–H···O hydrogen bonds form dimeric structures, while disordered ethyl groups require split-atom refinement . Data collection at 296 K with θ = 2.8–27.3° ensures high-resolution (<0.02 Å) for accurate Hirshfeld surface analysis .

Q. In designing biological activity assays, what in silico and in vitro methodologies evaluate its antimicrobial potential?

- Methodological Answer :

- In Silico : Molecular docking (AutoDock Vina) against Candida CYP51 (PDB: 5TZ1) predicts binding affinity. QSAR models prioritize substituents enhancing lipophilicity (logP > 2) .

- In Vitro : Broth microdilution (CLSI M27/M38) tests MIC against C. albicans and Leishmania amastigotes. Synergy with fluconazole is assessed via checkerboard assays .

Q. How do electronic properties (e.g., HOMO-LUMO levels) of thiazole derivatives influence reactivity?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) show electron-withdrawing substituents (e.g., Cl) lower HOMO (-6.2 eV), reducing oxidation susceptibility. LUMO (-1.8 eV) localization on thiazole enables charge-transfer interactions in photovoltaic applications . TD-DFT predicts UV-Vis absorption at 320 nm (ε = 15,000 Mcm) .

Q. What strategies address low yields in nucleophilic substitution reactions involving piperidine and thiazole precursors?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperidine .

- Catalysis : KI (10 mol%) accelerates displacement via halogen exchange .

- Workup : Ice-water quenching precipitates product, reducing hydrolysis. Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors .

Q. How are crystallographic disorder and refinement protocols managed in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.